molecular formula C12H16FN B14889972 (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine

Cat. No.: B14889972
M. Wt: 193.26 g/mol
InChI Key: NQCCWXKFKYSSBV-LBPRGKRZSA-N
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Description

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral amine compound with a cyclopropyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the amine group: The amine group can be introduced via reductive amination of a suitable ketone or aldehyde precursor.

    Substitution on the phenyl ring: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like fluorine gas or methyl iodide.

Industrial Production Methods

Industrial production of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or alkyl halides can be used under Friedel-Crafts conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of additional functional groups on the phenyl ring.

Scientific Research Applications

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine: A structurally similar compound with a different substituent on the ethyl chain.

    (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine, HCl: The hydrochloride salt form of the compound.

Uniqueness

(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C12H16FN/c1-8-2-5-10(7-11(8)13)12(14)6-9-3-4-9/h2,5,7,9,12H,3-4,6,14H2,1H3/t12-/m0/s1

InChI Key

NQCCWXKFKYSSBV-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N)F

Origin of Product

United States

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